molecular formula C6H14ClNS B6215730 [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride CAS No. 2742659-55-6

[1-(aminomethyl)cyclobutyl]methanethiol hydrochloride

Cat. No.: B6215730
CAS No.: 2742659-55-6
M. Wt: 167.7
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Description

[1-(aminomethyl)cyclobutyl]methanethiol hydrochloride: is a chemical compound with the molecular formula C6H13NS·HCl It is a hydrochloride salt form of a thiol-containing cyclobutyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Addition of the Thiol Group: The thiol group is introduced through thiolation reactions, often using thiolating agents such as thiourea or hydrogen sulfide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield the corresponding amine and thiol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of suitable bases or catalysts.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.

Biology:

    Bioconjugation: The thiol group allows for bioconjugation with proteins, peptides, and other biomolecules, facilitating the study of biological processes.

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: this compound can be explored as a potential therapeutic agent due to its unique structural features.

    Diagnostic Tools: The compound may be used in the development of diagnostic assays and imaging agents.

Industry:

    Material Science: The compound can be utilized in the synthesis of novel materials with specific properties.

    Agriculture: It may find applications in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of [1-(aminomethyl)cyclobutyl]methanethiol hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • [1-(aminomethyl)cyclopropyl]methanethiol hydrochloride
  • [1-(aminomethyl)cyclopentyl]methanethiol hydrochloride
  • [1-(aminomethyl)cyclohexyl]methanethiol hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the size and shape of the cycloalkyl ring (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
  • Reactivity: The reactivity of these compounds may vary based on ring strain and steric factors.
  • Applications: While all these compounds may have similar applications, their specific uses can differ based on their unique structural features and reactivity profiles.

Properties

CAS No.

2742659-55-6

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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